N-(4-hydroxybutyl)octadecanamide
Description
N-(4-hydroxybutyl)octadecanamide is an amide derivative characterized by an 18-carbon alkyl chain (octadecanamide) and a 4-hydroxybutyl substituent attached to the nitrogen atom.
Properties
CAS No. |
157326-25-5 |
|---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N-(4-hydroxybutyl)octadecanamide |
InChI |
InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)23-20-17-18-21-24/h24H,2-21H2,1H3,(H,23,25) |
InChI Key |
DCLYOPIOKOWYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethyloctadecanamide (CAS 3886-90-6)
Structural Differences :
- Substituents : N,N-Dimethyloctadecanamide features two methyl groups on the nitrogen, unlike the 4-hydroxybutyl group in the target compound.
- Polarity: The absence of a hydroxyl group in N,N-dimethyloctadecanamide increases lipophilicity, making it more suitable for applications requiring nonpolar solvents or lubricants.
Functional Implications :
- Industrial Use: Likely employed as a surfactant or emulsifier due to its nonionic nature .
- Toxicity: No specific hazards are listed in the evidence, though data gaps exist .
4-Fluoro MDMB-BUTINACA N-(4-hydroxybutyl) Metabolite
Structural Similarities :
- Shared Substituent: Both compounds contain the N-(4-hydroxybutyl) group, suggesting common metabolic pathways in synthetic cannabinoid degradation .
Functional Differences :
- Parent Compound: The metabolite derives from 4-fluoro MDMB-BUTINACA, a synthetic cannabinoid with psychoactive properties.
- Toxicity Profile: Limited regulatory classification (NTP, IARC, ACGIH, or OSHA) is reported for the metabolite, though its parent compound is presumed hazardous due to structural analogs .
4F-ABUTINACA N-(4-hydroxybutyl) Metabolite
Role in Metabolism :
Contrast with Target Compound :
- While structurally similar in the hydroxybutyl moiety, the 4F-ABUTINACA metabolite is part of a larger pharmacologically active molecule, unlike the standalone octadecanamide derivative.
Data Table: Key Comparators
Research Findings and Implications
- Industrial vs. Pharmacological Contexts: While this compound’s applications remain unclear, N,N-dimethyloctadecanamide’s lipophilicity supports non-pharmacological uses like lubrication .
Gaps and Limitations
- Toxicological Data: No studies directly address this compound’s safety, necessitating further research.
- Physicochemical Properties : Melting points, solubility, and stability data are absent in the evidence, limiting functional comparisons.
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